4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
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Overview
Description
4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are known for their diverse biological activities and are used in various medicinal applications . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
The benzimidazole ring mimics the structure of naturally occurring nucleotides and can interact with the biological target’s active site. This interaction can inhibit the target’s activity, leading to the compound’s therapeutic effects .
The pharmacokinetics of benzimidazoles can vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure and formulation .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as sodium carbonate and potassium iodide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use in developing new therapeutic agents for treating diseases like cancer and infections.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure found in many bioactive molecules.
2-methylbenzimidazole: Known for its antimicrobial properties.
4,6-dichlorobenzimidazole: Studied for its antiviral activity
Uniqueness
4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide stands out due to its unique combination of a benzimidazole core with a chloro and propyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-2-13-23-17-6-4-3-5-16(17)22-18(23)11-12-21-19(24)14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVDIKCWQKACSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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